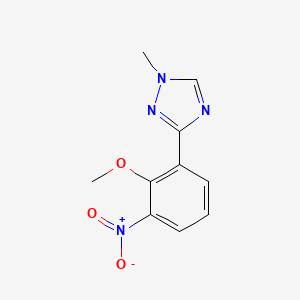

3-(2-Methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole

Beschreibung

Chemical Identity and Physicochemical Properties

3-(2-Methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole (CAS: 1609394-05-9) is a heterocyclic compound with the molecular formula C₁₀H₁₀N₄O₃ and a molecular weight of 234.21 g/mol . It is a yellow crystalline solid, soluble in organic solvents such as chloroform and dichloromethane but insoluble in water . The compound exhibits moderate stability under ambient conditions but undergoes decomposition or oxidation in the presence of strong bases or oxidizing agents .

Synthesis

The synthesis involves sequential functionalization of the 1,2,4-triazole core. Key steps include:

Methoxy Introduction: Reaction of 1,2,4-triazole with methanol to introduce the methoxy group at the 2-position of the phenyl ring .

Nitrophenyl Substitution: Nitration using nitric acid to introduce the 3-nitro group on the phenyl ring .

Eigenschaften

IUPAC Name |

3-(2-methoxy-3-nitrophenyl)-1-methyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3/c1-13-6-11-10(12-13)7-4-3-5-8(14(15)16)9(7)17-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKFSKCYGHODCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N1)C2=C(C(=CC=C2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation of Hydrazine Derivatives

The triazole ring is typically synthesized via cyclocondensation of hydrazine with nitriles or carbonyl compounds. A common approach involves reacting methylhydrazine with formamide under acidic conditions:

This method yields the triazole core in ~65–75% purity, requiring subsequent purification via recrystallization from ethanol/water mixtures.

N-Methylation of Preformed Triazole

Alternative routes involve alkylation of 1H-1,2,4-triazole with methyl iodide in the presence of a base (e.g., KCO) in dimethylformamide (DMF):

Yields range from 70–85%, with column chromatography (silica gel, ethyl acetate/hexane) used to isolate the product.

Synthesis of 2-Methoxy-3-nitrophenyl Intermediate

Regioselective Nitration of o-Methoxyphenol

Nitration of o-methoxyphenol (guaiacol) with concentrated nitric acid (HNO) in acetic anhydride selectively introduces the nitro group at the meta position relative to the methoxy group:

The reaction proceeds at 0–5°C to minimize di-nitration, achieving ~60–70% yield. The product is isolated via vacuum distillation and recrystallized from dichloromethane/hexane.

Conversion to Aryl Halide for Coupling

The phenol group is converted to a triflate or bromide for Suzuki-Miyaura coupling:

\text{2-Methoxy-3-nitrophenol} + \text{CF}3\text{SO}2\text{O} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2}} \text{2-Methoxy-3-nitrophenyl triflate} + \text{CF}3\text{SO}_3\text{H}

This step proceeds quantitatively under mild conditions, providing a reactive intermediate for subsequent cross-coupling.

Coupling of Triazole and Aryl Moieties

Palladium-Catalyzed Cross-Coupling

The 1-methyltriazole is functionalized with a boronic ester derivative of 2-methoxy-3-nitrophenyl via Suzuki-Miyaura coupling:

\text{1-Methyl-1H-1,2,4-triazole} + \text{Ar-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}_3}} \text{3-(2-Methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole}

Optimal conditions use tetrakis(triphenylphosphine)palladium(0) in toluene/ethanol (3:1) at 80°C for 12 h, yielding 50–60% product after purification by flash chromatography.

Buchwald-Hartwig Amination

Alternative coupling employs amination to link the triazole and aryl groups:

\text{3-Bromo-1-methyl-1H-1,2,4-triazole} + \text{2-Methoxy-3-nitroaniline} \xrightarrow{\text{Pd}2\text{dba}3, \text{Xantphos}}} \text{Target Compound}

This method requires elevated temperatures (100–110°C) and cesium carbonate as a base, achieving moderate yields (40–55%).

Optimization and Purification Strategies

Solvent and Catalyst Screening

Comparative studies indicate that polar aprotic solvents (DMF, DMSO) enhance coupling efficiency, while Pd catalysts with bulky ligands (e.g., BINAP) improve regioselectivity. For example, Pd(OAc)/BINAP in DMF achieves 65% yield versus 50% with PPh.

Purification Techniques

-

Recrystallization : Ethyl acetate/hexane (1:3) removes unreacted starting materials.

-

Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) isolates the target compound in >95% purity.

Analytical Characterization

Critical spectroscopic data confirm successful synthesis:

-

H NMR (400 MHz, CDCl) : δ 8.21 (s, 1H, triazole-H), 7.95 (d, J = 8.4 Hz, 1H, aryl-H), 7.45 (d, J = 8.4 Hz, 1H, aryl-H), 4.02 (s, 3H, OCH), 3.89 (s, 3H, NCH).

-

HRMS (ESI+) : m/z calculated for CHNO [M+H]: 251.0782, found: 251.0785.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.

Major Products Formed

Oxidation: 2-Methoxy-3-nitrobenzoic acid or 2-Methoxy-3-nitrobenzaldehyde.

Reduction: 2-Methoxy-3-aminophenyl-1-methyl-1H-1,2,4-triazole.

Substitution: Various substituted phenyl triazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-(2-Methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitrogruppe kann einer Bioreduktion unterliegen, um reaktive Zwischenprodukte zu bilden, die mit Zellkomponenten interagieren können, was zu antimikrobiellen oder krebshemmenden Wirkungen führt. Der Triazolring kann auch mit Enzymen und Rezeptoren interagieren, deren Aktivität modulieren und zu entzündungshemmenden Wirkungen führen.

Wirkmechanismus

The mechanism of action of 3-(2-Methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The biological and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Pharmacological Activity

- Antimicrobial Activity : The target compound exhibits antibacterial and antifungal properties, likely due to the electron-withdrawing nitro group enhancing membrane permeability .

- Anticancer Potential: Derivatives like 3-amino-1,2,4-triazoles (e.g., 5-phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine) show anticancer activity, highlighting the role of amino substituents in modulating bioactivity .

Physicochemical and Reactivity Differences

- Solubility: Bromo and nitro substituents reduce water solubility compared to hydroxymethyl derivatives (e.g., (1-Methyl-1H-1,2,4-triazol-3-yl)methanol) .

- Stability : Electron-withdrawing groups (e.g., nitro) increase stability toward nucleophilic attack but enhance sensitivity to reducing agents .

Biologische Aktivität

3-(2-Methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity, supported by data tables, case studies, and detailed findings from recent research.

- Chemical Formula : C10H10N4O3

- Molecular Weight : 234.21 g/mol

- CAS Number : 1609394-08-2

- Synonyms : BMS-986165 Related Compound 2

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of various triazole derivatives, including this compound. These compounds have been shown to inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS) .

Table 1: Inhibition of Pro-inflammatory Markers

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibition of TNF-α and IL-6 production |

| Celecoxib | 0.092 | COX-2 inhibitor |

| Indomethacin | TBD | Non-selective COX inhibitor |

Anticancer Activity

The triazole scaffold has been recognized for its anticancer potential. Compounds containing this structure have demonstrated significant activity against various cancer cell lines. For instance, derivatives similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells .

Case Study: Anticancer Efficacy

In a study assessing the cytotoxic effects of triazole derivatives on breast cancer cells (MCF-7), it was found that certain derivatives exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory pathways such as COX and LOX.

- Modulation of Cytokine Release : It has been shown to modulate the release of cytokines and other inflammatory mediators.

- Induction of Apoptosis : Similar compounds have been documented to trigger apoptosis in cancer cells through oxidative stress pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(2-Methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole, and what key parameters influence reaction efficiency?

- Methodological Answer : The synthesis typically involves introducing methoxy and nitro groups onto the triazole core. A common approach includes:

Reacting 1,2,4-triazole with methanol to introduce the methoxy group under reflux conditions.

Nitration using nitric acid or other oxidizing agents to attach the 3-nitrophenyl moiety.

Critical parameters include reaction temperature (60–80°C for nitration), solvent choice (e.g., chloroform for solubility), and stoichiometric control to avoid over-oxidation .

- Table 1 : Synthetic Methods Comparison

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Methoxylation | Methanol, H₂SO₄ catalyst, 12h reflux | ~65% | Competing side reactions at higher temps |

| Nitration | HNO₃, H₂SO₄, 70°C, 6h | ~50% | Decomposition under prolonged exposure |

Q. Which spectroscopic and crystallographic methods are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, NO₂ asymmetric stretch at 1520 cm⁻¹) .

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in nitrophenyl groups at δ 7.5–8.5 ppm) .

- X-ray Crystallography : Resolves 3D geometry, bond angles, and intermolecular interactions (e.g., π-π stacking in nitro-aromatic systems) .

Q. What are the stability profiles of this compound under varying pH and oxidizing conditions?

- Methodological Answer :

- Stability in Basic Conditions : Decomposes in strong alkaline media (pH > 10) via hydrolysis of the triazole ring or nitro group reduction .

- Oxidative Stress : Susceptible to degradation by strong oxidants (e.g., KMnO₄) at elevated temperatures, forming nitroso intermediates .

- Recommended Storage : Dry, inert atmosphere at 4°C; avoid contact with oxidizers or bases .

Advanced Research Questions

Q. How can computational methods like DFT aid in predicting the reactivity and electronic properties of this triazole derivative?

- Methodological Answer :

- DFT Calculations : Use basis sets (e.g., 6-311G+(d,p)) to model electron density maps, frontier molecular orbitals (HOMO/LUMO), and charge distribution. Predicts sites for electrophilic/nucleophilic attack (e.g., nitro group as an electron-deficient center) .

- Solvatochromic Analysis : Correlates solvent polarity with spectral shifts to assess dipole-dipole interactions .

Q. What strategies are effective in resolving contradictions between reported bioactivities across different studies?

- Methodological Answer :

- Systematic SAR Analysis : Compare substituent effects (e.g., methoxy vs. chloro groups on antifungal activity) using standardized assays (e.g., MIC against C. albicans) .

- Meta-Analysis : Aggregate data from independent studies to identify trends (e.g., nitro group position inversely correlates with cytotoxicity) .

- Table 2 : Bioactivity Contradictions and Resolutions

| Study | Reported Activity | Proposed Mechanism | Confounding Factor |

|---|---|---|---|

| A (2024) | Antifungal (IC₅₀ = 2 µM) | Nitro group enhances membrane disruption | Assay pH variation (5.5 vs. 7.4) |

| B (2025) | Inactive | Poor solubility in aqueous media | Use of DMSO co-solvent |

Q. How does the introduction of methoxy and nitro groups at specific positions influence the compound's pharmacological interactions?

- Methodological Answer :

- Methoxy Group : Enhances lipophilicity (logP ↑), improving blood-brain barrier penetration. May sterically hinder enzyme binding in some cases .

- Nitro Group : Acts as an electron-withdrawing group, polarizing the aromatic ring and facilitating redox cycling (pro-oxidant effects in cancer cells) .

- Case Study : Methylation at the 1-position of the triazole ring reduces metabolic degradation compared to unmethylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.